molecular formula C9H12O2 B1315908 (3-Methoxy-2-methylphenyl)methanol CAS No. 33797-34-1

(3-Methoxy-2-methylphenyl)methanol

Cat. No. B1315908
CAS RN: 33797-34-1
M. Wt: 152.19 g/mol
InChI Key: CRKISCPFEDTNCG-UHFFFAOYSA-N
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Description

“(3-Methoxy-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 33797-34-1 and a molecular weight of 152.19 . It has a linear formula of C9H12O2 . It is typically a white solid or liquid .


Molecular Structure Analysis

The molecular structure of “(3-Methoxy-2-methylphenyl)methanol” is represented by the formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .


Physical And Chemical Properties Analysis

“(3-Methoxy-2-methylphenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 261.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.7±3.0 kJ/mol, and it has a flash point of 112.9±17.4 °C . The compound has a molar refractivity of 44.2±0.3 cm3, and its molar volume is 143.5±3.0 cm3 .

Scientific Research Applications

PET Radiotracers for Alzheimer’s Diagnosis

A study explores the use of methanol derivatives as positron emission tomography (PET) radiotracers, specifically targeting early diagnosis of Alzheimer's disease. The crystallographic study of these compounds highlights their potential in clinical evaluations, emphasizing the importance of their structural features for effective imaging (Altomare et al., 2014).

Decontamination of Toxic Byproducts

Research on the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, including those with methoxy phenyl substituents, provides insights into methodologies for decontaminating toxic byproducts like EA 2192, associated with VX nerve agent hydrolysis. This application demonstrates the role of methanol derivatives in enhancing the efficiency of chemical decontamination processes (Dhar et al., 2011).

Surface Chemistry of Metal Oxide Catalysts

Methanol derivatives are utilized to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This research aids in understanding the adsorption and desorption processes on metal oxide catalysts, contributing to advancements in catalysis and materials science (Wu et al., 2012).

Methanol-to-Olefin Process

The initiation of the methanol-to-olefin (MTO) process on acidic zeolite catalysts is critically explored, with evidence supporting the role of reactive surface methoxy groups. This research underscores the chemical pathways leading to the formation of hydrocarbons from methanol, highlighting the methoxy groups' reactivity (Wang et al., 2003).

Photocatalytic Oxidation Processes

The photocatalytic oxidation of methanol to methyl formate on TiO2 surfaces demonstrates the potential of methanol derivatives in environmental cleanup and chemical synthesis. This study elucidates the mechanistic pathways involved, offering insights into photocatalysis applications (Phillips et al., 2013).

Safety And Hazards

The safety information for “(3-Methoxy-2-methylphenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(3-methoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKISCPFEDTNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574767
Record name (3-Methoxy-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-2-methylphenyl)methanol

CAS RN

33797-34-1
Record name (3-Methoxy-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-2-methylphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of LiBH4 (2.62 g; 120 mmol) in tetrahydrofuran (60 mL) was slowly added, via syringe, chlorotrimethylsilane (30.1 mL; 241 mmol). After stirring for 10 minutes, 3-methoxy-2-methylbenzoic acid (10.0 g, 60 mmol) was added in small portions. The mixture was stirred at ambient temperature for 18 hours. The mixture was cooled in an ice bath and methanol was slowly added until bubbling ceased and the solution turned clear. The reaction solution was evaporated to dryness. The residue was dispersed in dichloromethane and water. The phases were separated. The aqueous phase was basified with NaOH solution to pH 9-10 extracted with dichloromethane. The extracts were combined, dried over MgSO4, and evaporated to give (3-methoxy-2-methylphenyl)methanol 25, 9.10 g, 99% yield.
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 4.5 g (0.118 mol) of lithium aluminum hydride in 100 mL of THF was treated dropwise with a solution of 14.22 g (78.9 mmol) of methyl 3-methoxy-2-methylbenzoate in 120 mL of THF. The mixture was heated at reflux for 2.5 hours, then cautiously decomposed with 1N H2SO4. The mixture was extracted with EtOAc, and the EtOAc washed with dilute HCl, H2O, saturated NaHCO3, and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 11.5 g (95.8% yield) of the product as a tan solid, mp 63-64° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 153 (M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.8%

Synthesis routes and methods III

Procedure details

A suspension of 4.5 g (0.118 mol) of lithium aluminum hydride in 100 mL of THF was treated dropwise with a solution of 14.22 g (78.9 mmol) of methyl 3-methoxy-2-methylbenzoate in 120 mL of THF. The mixture was heated at reflux for 2.5 hours, then cautiously decomposed with 1NH2SO4. The mixture was extracted with EtOAc, and the EtOAc washed with dilute HCl, H2O, saturated NaHCO3, and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 11.5 g (95.8% yield) of the product as a tan solid, mp 63-64° C. The structure was confirmed by NMR and mass spectroscopy MS n/z 153 (M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
95.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
SJ Taylor, EH Demont, J Gray, N Deeks… - Journal of Medicinal …, 2015 - ACS Publications
This article describes the finding of substantial upregulation of mRNA and enzymes of the cytochrome P450 1A family during a lead optimization campaign for small molecule S1P 1 …
Number of citations: 15 pubs.acs.org
AR McPherson - 2010 - scholar.archive.org
A programme of work towards the total synthesis of the natural product, agariblazeispirol C, has been performed, with significant advances towards the realisation of this overall goal …
Number of citations: 2 scholar.archive.org

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